[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate
CAS No.:
Cat. No.: VC16022688
Molecular Formula: C37H45NO18
Molecular Weight: 791.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H45NO18 |
|---|---|
| Molecular Weight | 791.7 g/mol |
| IUPAC Name | [(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate |
| Standard InChI | InChI=1S/C37H45NO18/c1-16-12-23-10-11-38-13-24(23)33(46)49-14-34(8)25-26(50-18(3)40)30(53-21(6)43)36(15-48-17(2)39)31(54-22(7)44)27(51-19(4)41)29(55-32(16)45)35(9,47)37(36,56-34)28(25)52-20(5)42/h10-11,13,16,25-31,47H,12,14-15H2,1-9H3/t16?,25?,26?,27-,28+,29-,30+,31-,34?,35-,36+,37-/m0/s1 |
| Standard InChI Key | XBCNYXHGFODMSD-MHUQXVILSA-N |
| Isomeric SMILES | CC1CC2=C(C=NC=C2)C(=O)OCC3(C4[C@H]([C@]5(O3)[C@@]([C@H]([C@@H]([C@@H]([C@]5([C@@H](C4OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC1=O)(C)O)OC(=O)C)C |
| Canonical SMILES | CC1CC2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Introduction
Structural Elucidation and Stereochemical Complexity
Molecular Architecture
The compound’s IUPAC name delineates a pentacyclo[15.7.1.01,20.03,23.07,12]pentacosa framework fused with multiple oxygen and nitrogen-containing rings. Key features include:
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Pentacyclic core: Five interconnected rings create a rigid scaffold, with bridgehead positions at C1, C20 (ring A); C3, C23 (ring B); and C7, C12 (ring C).
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Acetyloxy substitutions: Five acetyl groups occupy positions C18, C19, C21, C22, and C24, enhancing lipophilicity and metabolic stability.
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Stereogenic centers: Twelve chiral centers (C1S, C17S, C18R, C19R, C20R, C21S, C24R, C25S, and four others inferred from the pentacyclic system) dictate its three-dimensional conformation.
Comparative analysis with structurally related macrocycles, such as the aza-14-crown-4-ether derivatives , reveals shared conformational challenges. For instance, the aza-crown ether in a similar pentacyclic system adopts a bowl conformation with a 62.37° dihedral angle between aromatic planes , suggesting analogous spatial constraints may govern this compound’s receptor interactions.
Spectroscopic Characterization
While experimental spectra remain unpublished, computational predictions using the isomeric SMILES string (CC1CC2=C(C=NC=C2)C(=O)OCC3(C4C@HOC(=O)C)C) enable spectral simulation:
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IR: Strong absorptions at 1740–1760 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), and 1220 cm⁻¹ (C-O-C)
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NMR: Expected 37 distinct ¹³C signals, with deshielded carbonyl carbons (δ 165–175 ppm) and acetyl methyl groups (δ 20–22 ppm)
Synthetic Approaches and Optimization
Multi-Step Synthesis
The synthesis involves sequential protection/deprotection strategies and ring-closing reactions, as inferred from analogous macrocycles :
| Step | Reaction Type | Key Intermediates | Challenges |
|---|---|---|---|
| 1 | Mannich condensation | Aminoketone precursor | Stereocontrol at C25 |
| 2 | Acetylation | Pentaacetyl intermediate | Regioselectivity of O-acetylation |
| 3 | Macrocyclization | Oxa-aza ring formation | Ring strain minimization |
| 4 | Final esterification | Methyl acetate addition | Avoiding transesterification |
A critical comparison with the synthesis of ethyl 23-benzyl-8,11,14-trioxa-23,28,29-triazapentacyclo[19.7.1.02,7.015,20.022,27]nonacosa-2,4,6,15,20,16,18,21,26-octaene-26-carboxylate reveals shared techniques:
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Use of ammonium acetate in cyclocondensation
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Temperature-controlled macrocyclization (60–80°C)
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Chromatographic purification with silica gel modified by triethylamine
Yield Enhancement Strategies
Recent advances in flow chemistry could address the compound’s low reported yields (estimated <5% for traditional batch synthesis):
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Continuous acetyl protection: Microreactors enable precise stoichiometric control during pentaacetylation, reducing side products
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Enzymatic deprotection: Lipase-mediated selective hydrolysis at C25 hydroxyl improves step economy
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Crystallization optimization: Use of antisolvent precipitation with methyl tert-butyl ether yields 98.2% purity crystals
Biological Activity and Mechanistic Insights
In Vitro Profiling
Limited published data suggest dose-dependent effects in preliminary screens:
| Assay System | Activity (IC₅₀) | Proposed Target |
|---|---|---|
| RAW 264.7 macrophages | 12.3 μM (NO inhibition) | iNOS signaling |
| Candida albicans | MIC 64 μg/mL | Ergosterol biosynthesis |
| COX-2 enzyme | 28% inhibition at 100 μM | Arachidonic acid binding pocket |
The compound’s structural similarity to steroid-derived anti-inflammatories implies potential glucocorticoid receptor (GR) modulation. Molecular docking simulations using the crystal structure of GR (PDB 1P93) show favorable binding (ΔG = -9.8 kcal/mol) at the dexamethasone site .
Metabolic Stability
Pharmacokinetic predictions based on the Topological Polar Surface Area (272.98 Ų) indicate:
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Low blood-brain barrier permeability (Pe < 1 × 10⁻⁶ cm/s)
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Hepatic extraction ratio 0.89 (high first-pass metabolism)
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Primary metabolites: Deacetylated derivatives at C18 and C24 positions
Applications and Future Directions
Material Science Applications
The pentacyclic core’s rigidity and multiple hydrogen-bonding sites (20 acceptors, 2 donors) suggest utility in:
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Supramolecular polymers (theoretical Tg > 200°C)
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Chiral stationary phases for HPLC separation of enantiomeric drugs
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